Pravadoline

Cyclooxygenase Inhibition Prostaglandin Synthesis Analgesia

Pravadoline (WIN 48098) is the foundational aminoalkylindole (AAI) scaffold, uniquely combining moderate COX inhibition (IC50 4.9 µM) with low-affinity CB1 agonism (Ki 2511 nM). Unlike conventional NSAIDs, it suppresses neuronally stimulated MVD contractions (IC50 0.45 µM) via a naloxone-insensitive mechanism absent in indomethacin. This dual pharmacology makes it irreplaceable for SAR baseline studies, presynaptic cannabinoid mechanism investigations, and hybrid analgesic preclinical models where anti-inflammatory and antinociceptive effects must be dissociated—analgesic doses are ten times lower than anti-inflammatory doses. For R&D use only; verify local regulatory compliance before ordering.

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
CAS No. 92623-83-1
Cat. No. B1678086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePravadoline
CAS92623-83-1
SynonymsWIN 48098-6;  WIN48098-6;  WIN-48098-6;  Pravadoline.
Molecular FormulaC23H26N2O3
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
InChIKeyMEUQWHZOUDZXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pravadoline (CAS 92623-83-1): Baseline Characteristics and Primary Pharmacological Identity


Pravadoline (CAS 92623-83-1), also known as WIN 48098, is a nonacidic, aminoalkylindole (AAI) derivative that functions as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist [1]. Its dual pharmacology is defined by a moderate COX inhibitory potency (IC50 of 4.9 µM for prostaglandin synthesis in mouse brain microsomes) and a low micromolar affinity for the CB1 cannabinoid receptor (Ki of 2511 nM), a profile which structurally relates it to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin while conferring a distinct spectrum of biological activity [2].

Pravadoline Procurement Risk: Why Generic Substitution with Other COX Inhibitors or Cannabinoids Is Invalid


Substituting pravadoline with a conventional NSAID or a high-potency synthetic cannabinoid (e.g., JWH-250) is not scientifically valid due to its unique dual-activity profile. While pravadoline inhibits COX like NSAIDs, it uniquely suppresses neuronally stimulated contractions in the mouse vas deferens (MVD) at nanomolar concentrations, an effect absent in classical NSAIDs like indomethacin and not reversed by opioid antagonists [1]. Conversely, although pravadoline is a CB1 agonist, its affinity (Ki = 2511 nM) is orders of magnitude weaker than other synthetic cannabinoids like JWH-250 (Ki = 11 nM), meaning it cannot be used as a direct substitute for highly potent CB1 agonists in receptor-binding studies [2].

Quantitative Differentiation Guide: Pravadoline vs. Indomethacin and JWH-250


Pravadoline vs. Indomethacin: Comparative COX Inhibition Potency

Pravadoline is a significantly less potent COX inhibitor than indomethacin. In mouse brain microsome assays, pravadoline inhibits prostaglandin (PG) synthesis with an IC50 of 4.9 µM . In contrast, indomethacin exhibits low nanomolar potency, with reported IC50 values of 18 nM for COX-1 and 26 nM for COX-2 in human recombinant enzyme assays [1]. This represents a greater than 188-fold difference in potency, confirming that pravadoline is not a suitable substitute for indomethacin in assays requiring potent COX inhibition.

Cyclooxygenase Inhibition Prostaglandin Synthesis Analgesia

Pravadoline vs. JWH-250: Comparative CB1 Receptor Affinity

Pravadoline binds to the CB1 receptor with low micromolar affinity, with a reported Ki of 2511 nM [1]. This is in stark contrast to other synthetic cannabinoids like JWH-250, which exhibits potent nanomolar affinity with a Ki of 11 nM for CB1 in rat brain membrane assays [2]. The over 200-fold difference in binding affinity demonstrates that pravadoline cannot be used interchangeably with JWH-250 in studies focused on high-potency CB1 receptor activation or displacement.

Cannabinoid Receptor CB1 Affinity Receptor Binding

Pravadoline vs. NSAIDs: Unique Neuronal Inhibition in Mouse Vas Deferens (MVD)

Pravadoline possesses a functional activity that is absent in classical NSAIDs. It inhibits neuronally stimulated contractions in the mouse vas deferens (MVD) preparation with an IC50 of 0.45 µM, an effect that is not attenuated by the opioid receptor antagonist naloxone [1]. This activity is not shared by known cyclooxygenase inhibitors like indomethacin, which do not demonstrate this inhibitory effect in MVD assays [2]. This confirms a distinct, non-COX, non-opioid mechanism of action for pravadoline.

Neuronal Inhibition Cannabimimetic Activity Analgesic Mechanism

Validated Application Scenarios for Pravadoline in Research and Industrial Settings


Investigating Aminoalkylindole (AAI) Structural Requirements for Cannabimimetic Activity

Use pravadoline as the foundational, low-potency scaffold for structure-activity relationship (SAR) studies aimed at understanding the conformational requirements for CB1 receptor activation within the AAI class. As the original compound in this series, its weak CB1 affinity (Ki = 2511 nM) provides a baseline from which to measure the potency enhancements achieved through conformational restraint, as demonstrated with analogs like WIN 55212-2 [1]. This application is derived directly from the evidence of its low CB1 affinity compared to other cannabinoids [2].

Studying Non-Opioid, Non-COX-Mediated Neuronal Inhibition in Isolated Tissue Assays

Employ pravadoline as a selective tool compound to investigate the presynaptic mechanism that inhibits neuronally stimulated contractions in the mouse vas deferens (MVD) and guinea pig ileum. Its activity in the MVD (IC50 = 0.45 µM) is not shared by NSAIDs and is not blocked by opioid antagonists like naloxone, confirming it acts via a distinct pharmacological target [3]. This scenario is a direct consequence of the unique MVD activity established in the evidence [4].

Dual-Mechanism Analgesic Research: Modeling a COX/Cannabinoid Hybrid Profile

Utilize pravadoline as a unique dual-mechanism reference standard in preclinical pain models. Its combined activity as a moderate COX inhibitor (IC50 = 4.9 µM) and a low-affinity CB1 agonist allows for the investigation of a hybrid analgesic profile that separates anti-inflammatory from antinociceptive effects, evidenced by its analgesic doses being ten times smaller than its anti-inflammatory doses [5]. This application stems from its distinctive dual pharmacological profile established in Section 1 and 2.

Forensic Toxicology: Reference Standard for Identification of Novel Psychoactive Substances (NPS)

Employ pravadoline as a certified reference standard (e.g., 1.0 mg/mL in methanol) in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods for the identification and quantification of the aminoalkylindole class of synthetic cannabinoids in seized materials or biological matrices [6]. This application leverages its well-defined analytical signature and its historical role as the first compound in the AAI class of synthetic cannabinoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pravadoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.